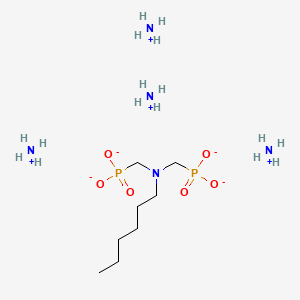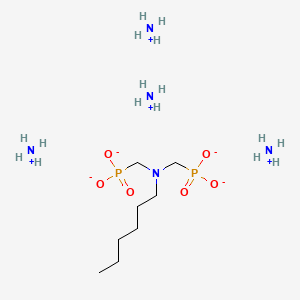
2,5-bis(4-carboxyphenyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-bis(4-carboxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two carboxyphenyl groups attached to a central benzoic acid core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(4-carboxyphenyl)benzoic acid typically involves the hydrothermal reaction of transition-metal salts with tripodal tricarboxylic acids. For instance, one method involves the use of organic bases and hydrothermal conditions to produce coordination polymers based on this compound . The reaction conditions, such as pH and temperature, are carefully controlled to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale hydrothermal synthesis. This method is scalable and can be optimized for industrial applications by adjusting reaction parameters to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-bis(4-carboxyphenyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The carboxyl groups can participate in substitution reactions, leading to the formation of derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and solvents, to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylate derivatives, while reduction reactions can produce alcohols or other reduced forms of the compound.
Applications De Recherche Scientifique
2,5-bis(4-carboxyphenyl)benzoic acid has several scientific research applications:
Biology: The compound’s structural properties make it a candidate for studying molecular interactions and binding affinities in biological systems.
Medicine: Research is ongoing to explore its potential as a drug delivery vehicle or therapeutic agent, leveraging its ability to form stable complexes.
Mécanisme D'action
The mechanism of action of 2,5-bis(4-carboxyphenyl)benzoic acid involves its ability to form coordination complexes with metal ions. These complexes can exhibit unique properties, such as luminescence or catalytic activity, depending on the metal ion and the specific structure of the complex. The molecular targets and pathways involved are primarily related to the interactions between the carboxyl groups and the metal ions, leading to the formation of stable coordination bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-bis(4-carboxyphenyl)benzoic acid: Similar in structure but with different positional isomers.
4,4’-(Hexafluoroisopropylidene)bis(benzoic acid): Contains fluorine atoms, which impart different chemical properties.
4-(Diphenylphosphino)benzoic acid: Contains a phosphine group, leading to different reactivity and applications.
Uniqueness
2,5-bis(4-carboxyphenyl)benzoic acid is unique due to its specific arrangement of carboxyphenyl groups, which allows for the formation of distinct coordination polymers and metal-organic frameworks. This structural uniqueness contributes to its versatility in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C21H14O6 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
2,5-bis(4-carboxyphenyl)benzoic acid |
InChI |
InChI=1S/C21H14O6/c22-19(23)14-5-1-12(2-6-14)16-9-10-17(18(11-16)21(26)27)13-3-7-15(8-4-13)20(24)25/h1-11H,(H,22,23)(H,24,25)(H,26,27) |
Clé InChI |
JWDLAYRWFNYFJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=C(C=C2)C3=CC=C(C=C3)C(=O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Isotridecane, 1,1'-[(methylheptylidene)bis(oxy)]bis-](/img/structure/B13784060.png)

![2-(dimethylamino)-N-[2-(dimethylamino)-2-oxoethyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B13784072.png)







